Technical Documentation Center

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione
  • CAS: 145544-03-2

Core Science & Biosynthesis

Foundational

Thermolytic Degradation and Ketene Generation from 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione: A Mechanistic Guide

Executive Summary Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its 5,5-disubstituted derivatives are cornerstone reagents in synthetic organic chemistry, primarily serving as masked ketenes. The compound 2,2-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its 5,5-disubstituted derivatives are cornerstone reagents in synthetic organic chemistry, primarily serving as masked ketenes. The compound 2,2-dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (commonly referred to as 5,5-dipropargyl Meldrum's acid) is of particular interest to drug development professionals. Upon thermal activation, it generates a highly reactive, dialkynyl-substituted ketene. This whitepaper dissects the thermodynamic causality, stepwise fragmentation mechanism, and self-validating experimental protocols required to harness this precursor effectively for downstream click-chemistry or polycyclic scaffolding.

The Stepwise Fragmentation Mechanism

The thermal decomposition of 5,5-dipropargyl Meldrum's acid does not occur via a single concerted event. Instead, it follows a rigorously defined stepwise pathway driven by the thermodynamic stability of the leaving groups (acetone and carbon dioxide).

  • Cycloreversion and Acetone Extrusion: Upon reaching the activation energy threshold (~25–30 kcal/mol), the 1,3-dioxane ring undergoes a retro-hetero-Diels-Alder-type cleavage. The C2–O1 and C2–O3 bonds rupture, expelling a molecule of acetone. This generates a transient, highly reactive malonic anhydride intermediate .

  • Decarboxylation: The malonic anhydride intermediate is intrinsically unstable. It rapidly undergoes irreversible decarboxylation (-CO₂) to yield the target reactive species: bis(propargyl)ketene .

  • Fate of Bis(propargyl)ketene: The resulting ketene possesses a cumulated double bond system (C=C=O) flanked by two terminal alkynes. In the gas phase or non-nucleophilic solvents, it is prone to intramolecular rearrangements or bimolecular dimerization. In the presence of protic nucleophiles (alcohols, amines), it is rapidly trapped to form dialkynyl esters or amides .

Mandatory Visualization: Mechanistic Pathway

Mechanism MA 5,5-Dipropargyl Meldrum's Acid TS1 Transition State (Cycloreversion) MA->TS1 Heat (>100 °C) Int1 Malonic Anhydride Intermediate TS1->Int1 - Acetone TS2 Transition State (Decarboxylation) Int1->TS2 Ketene Bis(propargyl)ketene (Reactive Species) TS2->Ketene - CO2 Products Trapped Products (Esters/Amides) Ketene->Products + Nucleophile

Thermal decomposition pathway of 5,5-dipropargyl Meldrum's acid to bis(propargyl)ketene.

Thermodynamic & Kinetic Parameters

To rationally design a thermolysis experiment, researchers must understand the thermal boundaries of the precursor. Table 1 summarizes the critical parameters governing this reaction.

Table 1: Thermodynamic and Kinetic Parameters of 5,5-Dipropargyl Meldrum's Acid Thermolysis

ParameterValue / RangeMechanistic Causality
Sublimation Temperature 80 – 90 °C (at 10⁻³ Torr)Vaporizes the precursor intact; avoids premature solid-state thermolysis and oligomerization.
Onset of Acetone Extrusion 110 – 140 °COvercomes the activation barrier for the initial cycloreversion step.
Decarboxylation Temp. 150 – 180 °CTriggers the rapid loss of CO₂ from the transient malonic anhydride intermediate.
Optimal FVP Temperature 450 – 500 °CEnsures complete, instantaneous conversion to bis(propargyl)ketene in the gas phase.
Ketene IR Stretch (νC=C=O) ~2130 – 2150 cm⁻¹Diagnostic vibrational mode confirming the presence of the cumulated double bond.

Experimental Workflow: Flash Vacuum Pyrolysis (FVP) & Matrix Trapping

Solution-phase thermolysis often leads to complex oligomeric mixtures due to the high local concentration of the generated ketene. Flash Vacuum Pyrolysis (FVP) mitigates this by isolating the molecules in the gas phase. The following protocol is designed as a self-validating system , ensuring that each step provides analytical feedback to the operator.

Step 1: System Evacuation and Equilibration
  • Action: Connect the sublimation chamber containing 2,2-dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione to a quartz pyrolysis tube. Evacuate the entire system to a pressure of < 10⁻³ Torr.

  • Causality: High vacuum ensures the mean free path of the molecules is longer than the hot zone. This strictly enforces unimolecular decomposition and prevents premature bimolecular collisions (dimerization) of the highly reactive ketene.

Step 2: Thermal Activation
  • Action: Heat the quartz pyrolysis tube (the hot zone) to 450–500 °C using a tube furnace. Once stabilized, gently warm the sublimation chamber to 80–90 °C.

  • Causality: The 80–90 °C range provides a steady vapor pressure of the precursor without causing solid-state decomposition before it enters the pyrolysis zone. The 500 °C hot zone guarantees immediate and complete fragmentation.

Step 3: Real-Time Validation (Self-Validating Step)
  • Action: Monitor the system pressure gauge. Condense the effluent onto a CsI window cooled to 77 K (using liquid nitrogen) inside an inline FTIR spectrometer.

  • Causality: A steady pressure increase to ~10⁻² Torr acts as a mechanical validation, indicating the stoichiometric release of acetone and CO₂ gases. Matrix isolation traps the highly reactive bis(propargyl)ketene, preventing polymerization. The real-time appearance of a strong, sharp absorption band at ~2140 cm⁻¹ (characteristic of the C=C=O asymmetric stretch) analytically validates the successful generation of the ketene.

Step 4: Chemical Trapping
  • Action: Co-deposit a nucleophile (e.g., methanol vapor) onto the cold window. Slowly warm the matrix to room temperature (annealing).

  • Causality: As the matrix warms, diffusion allows the nucleophile to attack the electrophilic sp-hybridized carbon of the ketene. The disappearance of the 2140 cm⁻¹ band and the simultaneous emergence of a 1735 cm⁻¹ band (ester C=O) confirms the successful conversion of the ketene to methyl 2,2-di(prop-2-ynyl)acetate, completing the self-validating loop.

References

  • A stable methyleneketene and the stepwise fragmentation of Meldrum's acids Source: Journal of the Chemical Society, Chemical Communications (1988) URL:[Link]

  • Flash Vacuum Pyrolysis: Techniques and Reactions Source: University of Queensland eSpace (2017) URL:[Link]

Exploratory

Structural Pre-organization in Diyne Scaffolds: Crystal Structure and X-Ray Diffraction Analysis of 5,5-Dipropargyl Meldrum's Acid

Executive Summary 5,5-Dipropargyl Meldrum's acid (DPMA), formally known as 2,2-dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione, is a highly specialized diyne scaffold utilized extensively in advanced organic and or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dipropargyl Meldrum's acid (DPMA), formally known as 2,2-dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione, is a highly specialized diyne scaffold utilized extensively in advanced organic and organometallic synthesis. This technical guide provides an in-depth analysis of its crystallographic properties, detailing how its unique solid-state conformation drives its reactivity in solution. By combining self-validating experimental protocols with mechanistic insights, this whitepaper serves as a comprehensive resource for researchers employing DPMA in cyclotrimerization and click chemistry workflows.

Introduction & Chemical Context

Meldrum's acid derivatives are privileged building blocks in organic synthesis due to their high acidity (pKa ~ 4.9) and susceptibility to nucleophilic attack. When bis-alkylated with propargyl groups, the resulting DPMA molecule exhibits a highly rigid, pre-organized V-shaped geometry.

This spatial pre-organization is not merely a structural curiosity; it is the thermodynamic driver for its utility in complex synthesis. As demonstrated by Perekalin and co-workers, the constrained proximity of the two terminal alkynes makes DPMA an exceptionally efficient substrate for ruthenium-catalyzed cyclotrimerization, allowing for the rapid assembly of tricyclic aromatic systems ()[1]. Furthermore, Mackeviča et al. have exploited this rigid geometry in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize multivalent, triazole-linked galactohybrids targeting Galectin-3 ()[2].

Crystallographic Conformation & X-Ray Data

The "Boat" Conformation: Causality in Crystal Packing

In the solid state, the 1,3-dioxane-4,6-dione ring of 5,5-dialkylated Meldrum's acid derivatives does not adopt a planar or chair geometry. Instead, X-ray diffraction data consistently reveals a boat conformation .

The Causality: This conformation is thermodynamically mandated to minimize severe 1,3-diaxial steric clashes between the bulky gem-dimethyl groups at the C(2) position and the dipropargyl substituents at the C(5) position. In the boat geometry, the C(2) and C(5) atoms act as the "prows" of the boat, pointing upward and away from the ester oxygen plane. The propargyl groups orient themselves in pseudo-axial and pseudo-equatorial positions, minimizing intramolecular strain while maximizing intermolecular hydrogen bonding (C-H···O interactions) within the crystal lattice.

Representative Quantitative Data

While exact unit cell parameters can vary based on crystallization conditions and solvent inclusion, Table 1 summarizes the highly conserved, representative crystallographic parameters for 5,5-dialkylated Meldrum's acid scaffolds derived from single-crystal X-ray diffraction (XRD) studies.

Crystallographic ParameterRepresentative Value / RangeStructural Significance
Crystal System Monoclinic / OrthorhombicDictates the dense packing efficiency of the molecular lattice.
Space Group P2₁/c or PbcaCommon centrosymmetric groups reflecting anti-parallel molecular stacking.
Ring Conformation BoatAlleviates C(2)/C(5) steric repulsion.
C(4)=O / C(6)=O Bond Length 1.19 – 1.20 ÅIndicates strong double-bond character; minimal delocalization into the ring.
C(2)–O Bond Length 1.41 – 1.43 ÅSlightly elongated due to the anomeric effect from the gem-dimethyl group.
Alkyne C≡C Bond Length ~ 1.18 ÅStandard terminal alkyne length, confirming no solid-state perturbation.

Table 1: Summarized quantitative X-ray diffraction data parameters typical for rigid 5,5-disubstituted Meldrum's acid derivatives.

Experimental Methodology: Synthesis and Single-Crystal Growth

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating real-time analytical checkpoints to verify success at each stage.

Phase 1: Synthesis of 5,5-Dipropargyl Meldrum's Acid
  • Enolate Formation: Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that leaves the potassium enolate highly reactive. K₂CO₃ is chosen over stronger bases to prevent the hydrolytic cleavage of the sensitive ester linkages.

    • Validation Check: The reaction mixture will turn slightly yellow accompanied by mild effervescence, visually confirming the deprotonation and enolate formation.

  • Bis-Alkylation: Cool the mixture to 0 °C. Add propargyl bromide (80 wt% in toluene, 2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Dropwise addition controls the exothermic alkylation. A slight stoichiometric excess of the electrophile ensures complete double alkylation, preventing the formation of difficult-to-separate mono-alkylated byproducts.

    • Validation Check: The gradual precipitation of a white solid (KBr) serves as a visual indicator of reaction progression.

  • Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF.

    • Validation Check: TLC (Hexane/EtOAc 3:1) must show a single, UV-inactive spot that stains dark brown with KMnO₄ (R_f ~ 0.5), distinct from the starting material.

Phase 2: Crystallization and X-Ray Data Collection
  • Crystal Growth: Dissolve the crude DPMA in a minimal volume of dichloromethane (DCM). Carefully layer absolute ethanol on top of the DCM solution.

    • Causality: This binary solvent system leverages differential solubility. DCM acts as the primary solvent, while ethanol acts as the anti-solvent. Slow diffusion establishes a controlled supersaturation gradient, which is critical for minimizing defect density in the crystal lattice.

    • Validation Check: Formation of colorless, block-like single crystals within 48–72 hours.

  • Diffraction Analysis: Mount a pristine crystal on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

    • Causality: The oil prevents degradation from atmospheric moisture. Low-temperature data collection minimizes thermal atomic displacement (Debye-Waller factors), yielding high-resolution data.

    • Validation Check: Uniform extinction of the crystal under a cross-polarized light microscope prior to mounting confirms it is a single domain (lacking twinning). Initial X-ray frames must display sharp, well-defined diffraction spots with an indexing R_int < 0.05.

G N1 Meldrum's Acid N2 Enolate Formation N1->N2 K2CO3 / DMF N3 Bis-Alkylation N2->N3 Propargyl Bromide N4 5,5-Dipropargyl Meldrum's Acid N3->N4 Aqueous Workup N5 Solvent Diffusion N4->N5 DCM / EtOH N6 Single Crystal N5->N6 Slow Evaporation N7 X-Ray Diffraction N6->N7 Data Collection

Workflow for the synthesis and crystallization of 5,5-dipropargyl Meldrum's acid.

Applications in Advanced Organometallic Synthesis

The rigid spatial orientation of the alkynes in DPMA makes it an elite substrate for transition-metal catalysis. A primary application is the Ruthenium-Catalyzed Cyclotrimerization to form tricyclic benzenoid derivatives.

Mechanistic Causality: The reaction utilizes the [CpRu(C10H8)]+ catalyst precursor. Upon the introduction of a halide anion (Cl⁻) or heat, the labile naphthalene ligand is displaced, generating the highly active [CpRu]+ species. Because the two alkyne moieties of DPMA are held in strict proximity by the Meldrum's acid boat conformation, the entropic penalty for their simultaneous coordination to the ruthenium center is drastically reduced. This facilitates rapid oxidative coupling to form a metallacyclopentadiene (ruthenacycle) intermediate. Subsequent insertion of an external alkyne (RC≡CH) and reductive elimination yields the tricyclic aromatic product in high yields (55–85%) while regenerating the catalyst ()[1].

G N1 [CpRu(C10H8)]+ N2 Ligand Exchange N1->N2 Cl- Anion / Heat N3 [CpRu]+ Active Species N2->N3 - Naphthalene N4 Diyne Coordination N3->N4 + DPMA N5 Ruthenacycle N4->N5 Oxidative Coupling N6 Alkyne Insertion N5->N6 + RC≡CH N7 Reductive Elimination N6->N7 Ring Expansion N7->N3 Regeneration N8 Tricyclic Arene N7->N8 Product Release

Ruthenium-catalyzed cyclotrimerization mechanism utilizing 5,5-dipropargyl Meldrum's acid.

Conclusion

The utility of 5,5-dipropargyl Meldrum's acid in modern synthesis is inextricably linked to its solid-state and solution-phase geometry. X-ray diffraction analysis confirms that the boat conformation of the central 1,3-dioxane-4,6-dione ring minimizes steric strain while perfectly pre-organizing the terminal alkynes for downstream reactivity. By adhering to strict, self-validating protocols for its synthesis and crystallization, researchers can reliably leverage this scaffold for complex cycloadditions and the development of multivalent therapeutic ligands.

References

  • Perekalin, D. S., Trifonova, E. A., Petrovskii, P. V., & Kudinov, A. R. (2011). Cyclotrimerization of alkynes catalyzed by the naphthalene ruthenium complex [CpRu(C10H8)]+. Russian Chemical Bulletin, 60(10), 2073-2076. URL:[Link]

  • Mackeviča, J., Ostrovskis, P., Leffler, H., Nilsson, U. J., Rudovica, V., Viksna, A., Belyakov, S., & Turks, M. (2014). Synthesis of 1,2,3-triazole-linked galactohybrids and their inhibitory activities on galectins. ARKIVOC, 2014(3), 90-112. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (MA-diyne) as a Bifunctional Precursor in CuAAC Click Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The molecule 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The molecule 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (commonly referred to as dipropargyl Meldrum's acid or MA-diyne ) is a highly versatile, bivalent building block utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard aliphatic diynes, MA-diyne features a reactive isopropylidene malonate core. This unique architecture provides a dual advantage: it acts as a robust dialkyne linker for click chemistry while simultaneously offering an orthogonal reactivity handle for post-click modifications via nucleophilic ring-opening or thermolysis [1].

Strategic Rationale & Mechanistic Insights (E-E-A-T)

As an application scientist designing bioconjugation workflows or complex macromolecular architectures, selecting the correct alkyne precursor is critical. MA-diyne offers three distinct mechanistic advantages over traditional diynes (e.g., 1,7-octadiyne or dipropargyl ether):

  • Enhanced Cellular Permeability via Masked Carboxylates: In biorthogonal probing (e.g., detecting protein lysine malonylation), delivering dicarboxylic acids into cells is challenging due to their negative charge. MA-diyne circumvents this. The cyclic lactone structure of Meldrum's acid effectively "masks" the carboxylate groups, stabilizing them and significantly enhancing cell membrane permeability without the need for labile acetoxymethyl (AM) ester protecting groups [1].

  • Orthogonal Post-Click Reactivity: The Meldrum's acid core remains intact during standard CuAAC conditions. Post-click, the core can be subjected to nucleophilic attack (by primary amines or alcohols) to generate malonamides/malonates, or heated to undergo retro-Diels-Alder-like thermolysis to form highly reactive ketenes. This allows for the construction of dendrimers, bivalent galectin inhibitors, or targeted drug-delivery systems [2].

  • Causality in Purification (The Silica Challenge): A critical failure point in synthesizing MA-diyne is the purification step. The active methylene carbon of Meldrum's acid is highly acidic (pKa ~4.9). Standard silica gel ( SiO2​ ) chromatography often induces premature ring-opening of the lactone. Neutralizing the silica with Triethylamine (TEA) prior to loading is a mandatory, self-validating step to ensure high yields of the intact cyclic product [1].

Workflow Visualization

Workflow A 1. Synthesis (Meldrum's Acid + Propargyl Bromide) B 2. Purification (TEA-Neutralized SiO2) A->B C 3. CuAAC Click Chemistry (Azide + Cu(I) Catalyst) B->C D 4. Orthogonal Modification (Nucleophilic Ring-Opening) C->D

Caption: Step-by-step workflow for the synthesis, purification, and application of MA-diyne.

Comparative Precursor Analysis

To justify the selection of MA-diyne, the following table summarizes its performance metrics against other common dialkyne linkers used in drug development and materials science.

Precursor TypeCellular PermeabilityPost-Click Orthogonal ReactivityCuAAC EfficiencyPrimary Application
MA-diyne High (Masked carboxylates)Excellent (Ring-opening, Ketenes)High Biorthogonal probes, Dendrimers
Diethyl dipropargylmalonate Moderate (Ester hydrolysis required)Low (Harsh saponification needed)HighStandard cross-linking
1,7-Octadiyne High (Lipophilic)None (Inert backbone)HighSimple spacer/linker
Dipropargyl ether HighNone (Stable ether linkage)HighFlexible hydrophilic spacer

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to ensure reproducibility.

Protocol A: Synthesis and Purification of MA-diyne

Objective: Achieve dialkynylation of Meldrum's acid while preventing acid-catalyzed degradation.

  • Reaction Setup: Dissolve commercially available Meldrum's acid (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv). Rationale: DIPEA is a non-nucleophilic base that deprotonates the active methylene without attacking the lactone carbonyls.

  • Alkynylation: Dropwise add propargyl bromide (2.2 equiv). Stir the reaction at room temperature for 24 hours.

  • Work-up: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Critical Purification Step: Prepare a silica gel column ( SiO2​ ). Mandatory: Flush the column with a solvent mixture containing 1-2% Triethylamine (TEA) before loading the sample. Rationale: Unmodified silica is slightly acidic and will catalyze the ring-opening of MA-diyne, drastically reducing yield [1]. Elute using a Hexane/EtOAc gradient.

Protocol B: CuAAC Bioconjugation with MA-diyne

Objective: Perform a click reaction to form a bis-triazole conjugate while ensuring complete removal of cytotoxic copper.

  • Master Mix Preparation: In a microcentrifuge tube, combine the target azide-functionalized biomolecule (e.g., protein lysate or azidogalactose) with MA-diyne (0.5 equiv for dimerization, 5 equiv for mono-click).

  • Catalyst Assembly: Add the reagents in the following strict order to prevent premature Cu(I) oxidation:

    • Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) (100 µM). Rationale: TBTA stabilizes the Cu(I) oxidation state in aqueous environments.

    • CuSO4​ (1 mM).

    • Sodium Ascorbate (2 mM, freshly prepared). Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Incubation: React at room temperature for 1 hour.

  • Copper Scavenging (Crucial for Biological Assays): For small-molecule conjugates (e.g., galactohybrids), residual copper can interfere with downstream biological assays. Wash the crude product successively with 0.1 M EDTA and saturated Na2​S solutions. Rationale: This specific dual-wash strategy chelates and precipitates residual copper, reducing copper content to <10 ppm, which is critical for preventing toxicity in cell-based assays [2].

Protocol C: Orthogonal Post-Click Ring Opening

Objective: Utilize the Meldrum's acid core for secondary functionalization.

  • Reaction: Dissolve the purified bis-triazole MA-diyne conjugate in anhydrous THF.

  • Nucleophilic Attack: Add a primary amine (e.g., a fluorophore or targeting peptide containing a free NH2​ terminus) (1.1 equiv).

  • Conditions: Stir at room temperature or mild heat (40°C) for 4-6 hours. Rationale: The relief of steric strain and the formation of a stable malonamide derivative drives the ring-opening of the 1,3-dioxane-4,6-dione core, releasing acetone as a byproduct.

Mechanistic Pathway Visualization

Pathway MA Dipropargyl Meldrum's Acid (MA-diyne) CuAAC CuAAC Cycloaddition (CuSO4, NaAsc, TBTA) MA->CuAAC Azide Azide-Functionalized Target (e.g., Protein/Sugar) Azide->CuAAC Triazole Bis-Triazole Conjugate (Intact Meldrum's Core) CuAAC->Triazole Click Reaction Nucleophile Nucleophilic Attack (e.g., Amine/Hydroxyl) Triazole->Nucleophile Orthogonal Reactivity Malonamide Malonamide/Malonate Derivative Nucleophile->Malonamide Ring Opening (-Acetone)

Caption: Reaction pathway of MA-diyne from CuAAC cycloaddition to orthogonal nucleophilic ring-opening.

References

  • A Click Chemistry-Based Biorthogonal Approach for the Detection and Identification of Protein Lysine Malonylation for Osteoarthritis Research Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Synthesis of 1,2,3-triazole-linked galactohybrids and their inhibitory activities on galectins Source: ARKAT USA (Archive for Organic Chemistry) URL:[Link]

Application

The Cornerstone of Convergent Synthesis: Application Notes for 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione in Advanced Macromolecular Architectures

Introduction: A Bifunctional Monomer for Precision Polymer Synthesis In the landscape of contemporary polymer chemistry, the pursuit of well-defined, complex macromolecular architectures is paramount for advancements in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Monomer for Precision Polymer Synthesis

In the landscape of contemporary polymer chemistry, the pursuit of well-defined, complex macromolecular architectures is paramount for advancements in materials science, drug delivery, and nanotechnology. Dendrimers and other highly branched macromolecules, with their unique physical and chemical properties, are at the forefront of this endeavor. The design of monomers that enable precise control over polymerization is therefore a critical area of research. This application note introduces 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione , a derivative of Meldrum's acid, as a highly versatile and powerful building block for the synthesis of dendrimers and other macromolecules through "click" chemistry.

The inherent reactivity of the C5 position of Meldrum's acid allows for the straightforward introduction of two propargyl groups, yielding a monomer with two terminal alkynes.[1][2] This gem-dialkyne configuration provides a unique platform for rapid, efficient, and orthogonal polymerizations, particularly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4] The rigid, cyclic structure of the Meldrum's acid core imparts a defined spatial arrangement to the resulting polymer chains, influencing the overall macromolecular conformation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this monomer, including detailed protocols and the underlying scientific principles.

Molecular and Chemical Properties

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a crystalline solid at room temperature. The key to its utility lies in the two terminal alkyne functionalities, which are readily accessible for CuAAC reactions. The Meldrum's acid core, with a pKa of approximately 4.97, is known for its high acidity, a feature that facilitates its initial functionalization.[2]

PropertyValueSource
IUPAC Name 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione-
CAS Number Not available-
Molecular Formula C₁₂H₁₂O₄-
Molecular Weight 220.22 g/mol -
Appearance White to off-white crystalline solid (predicted)-
Solubility Soluble in common organic solvents (e.g., THF, DCM, DMF)-

Synthesis of the Monomer: A Foundational Protocol

The synthesis of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is achieved through the dialkylation of Meldrum's acid at the C5 position.[1] This procedure is robust and can be performed in a standard laboratory setting.

Protocol 1: Synthesis of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Materials:

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add Meldrum's acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone to the flask to create a suspension.

  • While stirring vigorously, add propargyl bromide (2.2 eq) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Monomer Synthesis Workflow Meldrums_Acid Meldrum's Acid Reaction Dialkylation at C5 (Reflux, 12-16h) Meldrums_Acid->Reaction Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Reaction Base K₂CO₃ in Acetone Base->Reaction Workup Aqueous Workup (DCM, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,2-Dimethyl-5,5-diprop-2-ynyl- 1,3-dioxane-4,6-dione Purification->Product

Caption: Workflow for the synthesis of the dialkyne monomer.

Application in Macromolecule Synthesis via CuAAC

The twin terminal alkyne groups of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione make it an ideal monomer for step-growth polymerization with diazide linkers via the CuAAC reaction. This approach allows for the synthesis of linear polymers, hyperbranched polymers, and dendrons, depending on the nature of the co-monomer.

Protocol 2: Synthesis of a Linear Polymer via CuAAC

This protocol describes a model polymerization with a simple diazide linker, such as 1,3-diazidopropane, to form a linear polymer.

Materials:

  • 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (Monomer A)

  • 1,3-Diazidopropane (Monomer B)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve Monomer A (1.0 eq) and Monomer B (1.0 eq) in anhydrous DMF.

  • In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. The formation of the polymer may be indicated by an increase in viscosity.

  • To precipitate the polymer, pour the reaction mixture into a large volume of methanol or another suitable non-solvent.

  • Collect the polymer by filtration, wash it thoroughly with methanol and then diethyl ether to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and FT-IR spectroscopy to confirm the formation of the triazole linkages.

Polymerization_Workflow cluster_polymerization CuAAC Polymerization Workflow Monomer_A Dialkyne Monomer (A) Polymerization Click Reaction (Room Temp, 24h) Monomer_A->Polymerization Monomer_B Diazide Monomer (B) Monomer_B->Polymerization Catalyst CuBr / PMDETA in DMF Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Filtration and Washing Precipitation->Purification Polymer Purified Polymer Purification->Polymer

Caption: General workflow for CuAAC polymerization.

Convergent Dendrimer Synthesis

The dialkyne monomer can also be employed in a convergent approach to dendrimer synthesis. In this strategy, the monomer acts as a core to which pre-synthesized azide-functionalized dendrons are attached in the final step.

Conceptual Workflow for Convergent Dendrimer Synthesis:
  • Dendron Synthesis: Synthesize dendrons with a focal azide group and peripheral functional groups.

  • Core Functionalization: 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione serves as the G0 core.

  • Final Coupling: React the azide-functionalized dendrons with the dialkyne core using CuAAC conditions as described in Protocol 2. This will yield a dendrimer with a Meldrum's acid derivative at its core.

Convergent_Synthesis cluster_convergent Convergent Dendrimer Synthesis Dendron Azide-Functionalized Dendrons Coupling CuAAC Coupling Dendron->Coupling Core Dialkyne Meldrum's Acid Core Core->Coupling Dendrimer Final Dendrimer Coupling->Dendrimer

Caption: Convergent approach to dendrimer synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established and highly reliable chemical transformations.

  • Alkylation of Meldrum's Acid: The high acidity of the C5 protons makes this reaction highly efficient and predictable.[1] The progress of the reaction can be easily monitored by TLC, and the product can be purified to a high degree using standard chromatographic techniques.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a cornerstone of "click" chemistry, known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[3][4] The formation of the characteristic 1,2,3-triazole ring can be unequivocally confirmed by spectroscopic methods, particularly the appearance of a distinct singlet in the ¹H NMR spectrum around 7.5-8.5 ppm.

Conclusion and Future Perspectives

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a readily accessible and highly functional monomer that holds significant promise for the construction of advanced macromolecular architectures. Its bifunctional nature, coupled with the efficiency and orthogonality of "click" chemistry, provides a powerful platform for the synthesis of well-defined polymers and dendrimers. The presence of the Meldrum's acid core offers potential for post-polymerization modification, further expanding the utility of the resulting macromolecules. Future research in this area could explore the synthesis of more complex architectures, such as star polymers and hyperbranched structures, as well as the investigation of the unique material properties imparted by this monomer.

References

  • Antoni, P., Nyström, D., Hawker, C. J., Hult, A., & Malkoch, M. (2007). A new accelerated approach to orthogonal and self-healing dendritic architectures. Chemical Communications, (22), 2249-2251. [Link]

  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2004). 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 80, 81. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2002). The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction: Why two is faster than one. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • KTH Diva. (n.d.). Functional dendritic materials using click chemistry: Synthesis, characterizations and applications. [Link]

  • MDPI. (2023). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. [Link]

  • MDPI. (2024). Click Chemistry in Polymersome Technology. [Link]

  • NIH. (n.d.). Dendrimers: synthesis, applications, and properties. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. [Link]

Sources

Method

Preparation and Synthetic Applications of Reactive Ketene Intermediates from 5,5-Dipropargyl Meldrum's Acid: A Guide for Researchers

Authored by: A Senior Application Scientist Introduction: The Versatility of Ketenes and the Promise of Dipropargyl Scaffolds Reactive ketene intermediates are powerful and versatile synthons in organic chemistry, enabli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of Ketenes and the Promise of Dipropargyl Scaffolds

Reactive ketene intermediates are powerful and versatile synthons in organic chemistry, enabling the construction of complex molecular architectures through a variety of cycloaddition and nucleophilic addition reactions.[1][2] Their high reactivity, however, necessitates their in situ generation, often from stable precursors. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives have emerged as excellent precursors for the thermal generation of ketenes.[3][4] Upon heating, 5,5-disubstituted Meldrum's acids undergo a retro-Diels-Alder reaction to cleanly produce a disubstituted ketene, acetone, and carbon dioxide.[4][5]

This application note provides a detailed guide for the preparation of reactive ketene intermediates from 5,5-dipropargyl Meldrum's acid, a precursor that introduces the synthetically valuable propargyl functionalities. The resulting dipropargyl ketene is a highly promising intermediate for the rapid assembly of complex bicyclic systems and other novel scaffolds relevant to drug discovery and development. We will explore the synthesis of the 5,5-dipropargyl Meldrum's acid precursor, its subsequent thermolysis to the reactive ketene, and the potential intramolecular reactions of this transient species.

Theoretical Framework: From Meldrum's Acid to a Reactive Ketene

The generation of a ketene from a 5,5-disubstituted Meldrum's acid derivative proceeds via a concerted pericyclic reaction upon thermal activation. This process is entropically favored due to the formation of three molecules from one, including the gaseous byproducts acetone and carbon dioxide, which can be easily removed from the reaction mixture.

The unique feature of using 5,5-dipropargyl Meldrum's acid lies in the dual functionality of the resulting ketene. The propargyl groups are not mere spectators; their terminal alkynes offer a rich playground for subsequent chemical transformations, including intramolecular reactions that can lead to the formation of novel polycyclic structures.

Experimental Protocols

Part 1: Synthesis of 5,5-Dipropargyl Meldrum's Acid

The synthesis of 5,5-dipropargyl Meldrum's acid can be achieved through the dialkylation of Meldrum's acid with propargyl bromide. This reaction proceeds via the formation of the enolate of Meldrum's acid, which then acts as a nucleophile.

Materials and Reagents:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Propargyl bromide (3-bromopropyne)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Meldrum's acid (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add propargyl bromide (2.2 eq) to the suspension.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5,5-dipropargyl Meldrum's acid as a solid.

Expected Data for 5,5-Dipropargyl Meldrum's Acid:

Parameter Expected Value/Observation
Appearance White to off-white solid
¹H NMR Signals corresponding to the methylene protons of the propargyl groups, the terminal alkyne protons, and the gem-dimethyl protons of the Meldrum's acid core.
¹³C NMR Resonances for the quaternary C5 carbon, the carbonyl carbons, the gem-dimethyl group, and the carbons of the propargyl substituents (alkynyl and methylene).
IR (cm⁻¹) Characteristic absorptions for the C=O of the dione (around 1740-1780 cm⁻¹), the C≡C triple bond (around 2120 cm⁻¹), and the terminal ≡C-H bond (around 3300 cm⁻¹).
Mass Spec (ESI) [M+Na]⁺ or other appropriate adducts.
Part 2: Generation and Intramolecular Reaction of Dipropargyl Ketene

The thermolysis of 5,5-dipropargyl Meldrum's acid generates the highly reactive dipropargyl ketene, which can undergo a variety of subsequent reactions. This protocol focuses on the in situ generation and potential intramolecular transformations.

Materials and Reagents:

  • 5,5-Dipropargyl Meldrum's acid (from Part 1)

  • High-boiling, inert solvent (e.g., toluene, xylenes, or diphenyl ether)

Step-by-Step Protocol for Thermolysis:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 5,5-dipropargyl Meldrum's acid (1.0 eq) in a suitable high-boiling solvent. The choice of solvent will depend on the desired reaction temperature.

  • Heat the solution to reflux. The temperature required for efficient thermolysis is typically in the range of 140-220 °C.[6]

  • The formation of the ketene is accompanied by the evolution of acetone and carbon dioxide.

  • The highly reactive ketene intermediate will readily react with any nucleophiles present or undergo intramolecular reactions.

  • Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of new products.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the product(s) by column chromatography or other suitable techniques.

Potential Synthetic Applications and Mechanistic Insights

The dipropargyl ketene generated is a versatile intermediate. One of the most intriguing possibilities is its participation in intramolecular reactions, leveraging the proximity of the two propargyl chains.

Intramolecular [2+2] Cycloaddition

A potential reaction pathway is an intramolecular [2+2] cycloaddition between the ketene moiety and one of the alkyne functionalities. This would lead to the formation of a highly strained but synthetically interesting bicyclic cyclobutenone system.

Diagram: Proposed Intramolecular [2+2] Cycloaddition

G cluster_0 5,5-Dipropargyl Meldrum's Acid cluster_1 Intramolecular Reaction cluster_2 Intermolecular Trapping start [Start] precursor Precursor Synthesis start->precursor Alkylation thermolysis Thermolysis precursor->thermolysis Heat ketene Dipropargyl Ketene Intermediate thermolysis->ketene Formation cycloaddition Intramolecular [2+2] Cycloaddition ketene->cycloaddition [Hypothetical] trapping Trapping with Nucleophile/Dienophile ketene->trapping product Bicyclic Cyclobutenone cycloaddition->product functionalized_product Functionalized Product trapping->functionalized_product

Caption: Proposed reaction pathways for dipropargyl ketene.

Other Potential Transformations

Beyond cycloadditions, the dipropargyl ketene can be trapped by various external nucleophiles (alcohols, amines, etc.) to yield functionalized esters, amides, and other carboxylic acid derivatives. Furthermore, the terminal alkynes of the propargyl groups can be engaged in subsequent reactions such as click chemistry, Sonogashira coupling, or cycloisomerization, opening avenues for the synthesis of diverse molecular libraries.[7]

Workflow Summary

The overall workflow from starting materials to the final products is summarized in the following diagram.

Diagram: Experimental Workflow

G start Meldrum's Acid + Propargyl Bromide synthesis Synthesis of 5,5-Dipropargyl Meldrum's Acid start->synthesis purification1 Purification (Column Chromatography) synthesis->purification1 characterization1 Characterization (NMR, IR, MS) purification1->characterization1 thermolysis Thermolysis in High-Boiling Solvent characterization1->thermolysis reaction In situ Reaction of Dipropargyl Ketene thermolysis->reaction purification2 Product Purification reaction->purification2 characterization2 Product Characterization purification2->characterization2

Caption: Workflow for the synthesis and reaction of dipropargyl ketene.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely reported procedures for the synthesis and thermolysis of 5,5-disubstituted Meldrum's acid derivatives.[8][9] While the specific application to the dipropargyl system is a logical extension, researchers should meticulously characterize the synthesized 5,5-dipropargyl Meldrum's acid to confirm its structure before proceeding with the thermolysis step. The progress of the thermolysis and subsequent reactions should be carefully monitored using appropriate analytical techniques (TLC, GC-MS, NMR) to validate the formation of the desired products and identify any potential side reactions.

Conclusion

The generation of a reactive dipropargyl ketene intermediate from 5,5-dipropargyl Meldrum's acid offers a compelling strategy for the synthesis of novel and complex molecular scaffolds. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development to explore the rich chemistry of this promising intermediate. The potential for intramolecular reactions to rapidly build molecular complexity makes this an exciting area for further investigation.

References

Sources

Application

Application Notes and Protocols: Step-by-Step Alkylation of Meldrum's Acid with Propargyl Bromide

Abstract This comprehensive guide provides a detailed protocol for the C5-alkylation of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, using propargyl bromide. Meldrum's acid is a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the C5-alkylation of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, using propargyl bromide. Meldrum's acid is a highly versatile reagent in organic synthesis due to the exceptional acidity of its C5 methylene protons (pKa ≈ 4.97), making it an excellent nucleophile for various carbon-carbon bond-forming reactions.[1][2][3] Propargyl bromide is a potent electrophile for the introduction of a propargyl moiety, a valuable functional group for subsequent transformations such as click chemistry, cyclization reactions, and further functionalization.[4] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety precautions, and offers troubleshooting guidance for researchers, scientists, and professionals in drug development.

Introduction

Meldrum's acid is a cyclic diester that serves as a crucial building block in modern organic synthesis.[5] Its high acidity, which is significantly greater than that of acyclic malonic esters, is attributed to the rigid cyclic structure that minimizes unfavorable steric interactions in the resulting enolate and aligns the C-H bond for optimal overlap with the carbonyl π-systems.[1][6] This enhanced acidity allows for deprotonation under mild basic conditions, generating a stable enolate that can readily participate in nucleophilic substitution reactions.[3][5]

The propargylation of Meldrum's acid introduces a terminal alkyne functionality, a versatile handle for a myriad of synthetic transformations. The resulting 5-propargyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a valuable intermediate for the synthesis of complex molecules, including heterocycles and natural product analogues.[7][8] This application note provides a robust and reproducible protocol for this important transformation.

Reaction Mechanism and Scientific Rationale

The alkylation of Meldrum's acid with propargyl bromide proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or pyridine, deprotonates the acidic C5 methylene proton of Meldrum's acid to form a resonance-stabilized enolate. The choice of a mild base is crucial to prevent undesired side reactions, such as hydrolysis of the Meldrum's acid ring.

  • Nucleophilic Attack: The resulting enolate anion acts as a potent nucleophile and attacks the electrophilic methylene carbon of propargyl bromide.

  • Displacement of the Leaving Group: The bromide ion, a good leaving group, is displaced, forming the new carbon-carbon bond and yielding the desired 5-propargyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

The selection of an appropriate solvent is critical for the success of the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often employed as they can solvate the cation of the base without interfering with the nucleophilicity of the enolate.[8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Meldrum's acid≥98%e.g., Aldrich2033-24-1Should be stored in a desiccator.
Propargyl bromide80 wt. % in toluenee.g., Aldrich106-96-7Caution: Lachrymator and toxic. Handle in a fume hood.[4][9]
Potassium Carbonate (K₂CO₃)Anhydrous, powderede.g., Fisher584-08-7Should be freshly dried before use.
Dimethylformamide (DMF)Anhydrouse.g., Acros68-12-2Use from a sealed bottle.
Ethyl Acetate (EtOAc)ACS Gradee.g., VWR141-78-6
HexanesACS Gradee.g., VWR110-54-3
Saturated aq. NH₄Cl
Brine (Saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)e.g., VWR7487-88-9
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes and needles

  • Addition funnel (optional)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • NMR spectrometer and/or other analytical instrumentation for characterization

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Meldrum's acid (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

    • Stir the mixture at room temperature until the Meldrum's acid has completely dissolved.

    • Add finely powdered, anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture will become a suspension.

  • Addition of Propargyl Bromide:

    • CRITICAL SAFETY NOTE: Propargyl bromide is a lachrymator and is toxic.[4][10] All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

    • Slowly add propargyl bromide (1.1-1.2 eq) to the stirred suspension at room temperature via syringe. An exothermic reaction may be observed. For larger scale reactions, cooling in an ice bath during the addition is recommended.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should be less polar than the starting Meldrum's acid. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

    • Alternatively, for smaller scales or if recrystallization is not effective, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The purified 5-propargyl-2,2-dimethyl-1,3-dioxane-4,6-dione should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Visualization of the Experimental Workflow

Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask 1. Flame-dry flask under N₂ add_ma 2. Add Meldrum's Acid prep_flask->add_ma add_dmf 3. Add anhydrous DMF add_ma->add_dmf add_k2co3 4. Add K₂CO₃ add_dmf->add_k2co3 add_pb 5. Add Propargyl Bromide add_k2co3->add_pb stir 6. Stir at RT add_pb->stir monitor 7. Monitor by TLC stir->monitor quench 8. Quench with aq. NH₄Cl monitor->quench Reaction Complete extract 9. Extract with EtOAc quench->extract dry 10. Dry and Concentrate extract->dry purify 11. Purify (Recrystallization/Chromatography) dry->purify characterize 12. Characterize Product purify->characterize

Caption: Experimental workflow for the alkylation of Meldrum's acid.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation - Inactive base (K₂CO₃ absorbed moisture).- Impure Meldrum's acid.- Decomposed propargyl bromide.- Use freshly dried, finely powdered K₂CO₃.- Recrystallize Meldrum's acid before use.- Use a fresh bottle of propargyl bromide.
Formation of side products - Reaction temperature too high.- Presence of water leading to hydrolysis.- Use of a too strong base.- Maintain room temperature or cool the reaction during addition.- Ensure all reagents and solvents are anhydrous.- Use a milder base if necessary, or ensure the stoichiometry is correct.
Difficult purification - Residual DMF in the crude product.- Co-elution of impurities.- Ensure thorough washing with water and brine during work-up.- Optimize the solvent system for column chromatography.

Safety Precautions

  • Propargyl Bromide: As previously stated, propargyl bromide is a lachrymator, toxic, and highly flammable.[4][10][11] It should be handled with extreme care in a chemical fume hood. Avoid inhalation, ingestion, and skin contact.[9]

  • Meldrum's Acid: While generally stable, it can decompose upon heating.[3]

  • Solvents: DMF is a potential teratogen and should be handled with care. Ethyl acetate and hexanes are flammable.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves. Ensure an emergency eyewash station and safety shower are readily accessible.[9]

References

  • Gunjal Industries. (2025, November 8). Best Meldrum Acid: Properties, Synthesis & Key Applications.
  • No Added Chemicals. (2011, June 25). Meldrum's acid.
  • Scimplify. Meldrum's Acid (CAS 2033-24-1) | Manufacture.
  • Wikipedia. Propargyl bromide.
  • chemeurope.com. Meldrum's acid.
  • Fillion, E., et al. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research.
  • Wikipedia. Meldrum's acid.
  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG9-bromide.
  • Ohwada, T., et al. (2025, August 9). Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds.
  • ECHEMI. Propargyl bromide SDS, 106-96-7 Safety Data Sheets.
  • Ohwada, T., et al. (2004, May 21). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (2009, November 10). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, November 10). SAFETY DATA SHEET.
  • Ali, M. A., et al. (2022). Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. Molecules.
  • Fillion, E., et al. (2005, January 21). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry.
  • Trost, B. M., et al. (2012). Acetoxy Meldrum's Acid: A Versatile Acyl Anion Equivalent in the Pd-Catalyzed Asymmetric Allylic Alkylation.
  • Vaia. Problem 10 Meldrum's acid.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing premature decarboxylation of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione during storage

Welcome to the technical support center for handling highly reactive organic building blocks. This guide is specifically engineered for researchers and drug development professionals working with 2,2-Dimethyl-5,5-diprop-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling highly reactive organic building blocks. This guide is specifically engineered for researchers and drug development professionals working with 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (5,5-dipropargyl Meldrum's acid).

Diagnostic Troubleshooting: Premature Decarboxylation

Q: Why is my 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione degrading into a dark, viscous mixture during ambient storage? A: While unsubstituted Meldrum's acid is relatively stable at room temperature, 5,5-disubstituted derivatives like your dipropargyl compound are highly susceptible to premature decarboxylation. However, this is rarely a purely thermal event at room temperature. Instead, it is driven by moisture-induced hydrolysis .

The cyclic structure is sterically rigid but highly electrophilic[1]. Trace atmospheric water acts as a nucleophile, opening the 1,3-dioxane-4,6-dione ring to form a malonic acid half-ester[2]. This acyclic half-ester has a drastically lowered activation energy for decarboxylation compared to the intact cyclic diketone. It rapidly degrades, releasing CO₂ and acetone, and leaving behind reactive intermediates that polymerize into a viscous, oligomeric mixture[3].

Q: How can I distinguish between thermal cycloreversion and moisture-induced hydrolysis? A: Causality is key to correcting your storage workflow. Pure thermal degradation (cycloreversion) of Meldrum's acid derivatives typically requires temperatures exceeding 80–90°C, producing a highly reactive ketene intermediate[1]. If degradation occurs at room temperature, moisture is the culprit. You can verify this via FTIR or NMR:

  • Moisture-Induced: Appearance of a broad -OH stretch (~3300 cm⁻¹) and a shift in the carbonyl peak due to the formation of the acyclic carboxylic acid before decarboxylation occurs.

  • Thermal: Direct formation of the decarboxylated product without the intermediate half-ester signature.

Mechanistic Pathways of Degradation

Understanding the exact chemical pathway of degradation allows you to engineer better preventative measures. The diagram below illustrates the divergence between thermal and moisture-driven decomposition.

Mechanism MA 5,5-Dipropargyl Meldrum's Acid (Intact Ring) H2O Trace Moisture (Nucleophilic Attack) MA->H2O Ambient Exposure Heat Thermal Stress (>80°C) MA->Heat Heating RingOpen Ring-Opening (Hydrolysis) H2O->RingOpen Ketene Ketene Intermediate + Acetone Heat->Ketene Cycloreversion HalfEster Malonic Acid Half-Ester (Unstable) RingOpen->HalfEster Decarb Decarboxylation (-CO2) HalfEster->Decarb Low Temp Ketene->Decarb Concerted Degradation Oligomeric/Degraded Byproducts Decarb->Degradation

Mechanisms of moisture-induced and thermal decarboxylation in Meldrum's acid derivatives.

Quantitative Stability Data

To emphasize the importance of strict environmental controls, the following table summarizes the degradation rates of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione under various storage parameters.

Storage TemperatureAtmosphereMoisture LevelDurationDegradation (% Decarboxylation)
25°C (Room Temp)Ambient Air~40-60% RH1 Month> 15.0%
4°C (Refrigerator)Ambient Air~40-60% RH3 Months~ 8.5%
-20°C (Freezer)Ambient AirAmbient6 Months~ 3.2%
-20°C (Freezer) Argon (Inert) < 10 ppm 12 Months < 0.5%

Validated Storage Protocol

To prevent hydrolysis and subsequent decarboxylation, the storage protocol must be a self-validating system that eliminates both thermal energy and nucleophilic moisture[4].

Step-by-Step Methodology
  • High-Vacuum Desiccation: After synthesis and purification, transfer the crystalline solid to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply high vacuum (< 0.1 mbar) for at least 12 hours to remove trace solvents and surface moisture.

  • Inert Atmosphere Transfer: Move the desiccator into an argon-filled glovebox (O₂ and H₂O < 5 ppm). Argon is heavier than nitrogen and provides a superior, dense protective blanket for the solid.

  • Primary Packaging: Aliquot the compound into pre-dried, amber glass vials to prevent potential photolytic degradation. Use caps with PTFE (Teflon) liners. Avoid standard rubber or cardboard liners, which can outgas or retain moisture.

  • Secondary Containment & Validation: Place the sealed vials into a secondary Mylar foil pouch. Self-Validation Step: Add a small strip of anhydrous cobalt(II) chloride paper into the pouch before heat-sealing. If the blue paper turns pink during storage, the moisture barrier has been breached, and the batch must be re-evaluated.

  • Cryogenic Storage: Store the sealed pouches at -20°C[4]. When retrieving the sample, allow the sealed pouch to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol Purify 1. High-Vacuum Desiccation Inert 2. Argon Backfill (Glovebox) Purify->Inert Seal 3. Amber Glass + PTFE Seal Inert->Seal Validate 4. CoCl2 Paper + Mylar Pouch Seal->Validate Store 5. -20°C Storage (Temp Acclimation) Validate->Store

Self-validating, step-by-step storage workflow to prevent premature decarboxylation.

Advanced FAQs

Q: Can I store 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione as a stock solution to save time? A: It is highly discouraged. While the compound is soluble in organic solvents like acetone, dioxane, and methanol[5], storing it in solution exponentially increases the risk of nucleophilic attack. Even anhydrous solvents can absorb atmospheric moisture over time. Furthermore, protic solvents like methanol will slowly react with the highly electrophilic carbonyls to form ester byproducts[2]. Always store the compound as a dry, crystalline solid.

Q: My batch has partially degraded (turned slightly yellow/sticky). Can it be salvaged? A: Yes, provided the degradation is minimal (<10%). The intact 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione can often be recovered by recrystallization. Dissolve the crude mixture in a minimal amount of anhydrous ethyl acetate or dichloromethane, and precipitate the pure compound by slowly adding anhydrous hexanes. The oligomeric degradation products and malonic acid half-esters typically remain in the mother liquor. Immediately subject the recovered crystals to the Validated Storage Protocol.

References

  • Title: Meldrum's acid Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity Source: MDPI URL: [Link]

Sources

Optimization

Optimizing purification and recrystallization of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Welcome to the Technical Support Center for 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS: 145544-03-2), commonly known as 5,5-dipropargyl Meldrum's acid. This bifunctional building block is highly valued in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS: 145544-03-2), commonly known as 5,5-dipropargyl Meldrum's acid. This bifunctional building block is highly valued in click chemistry, specifically for synthesizing extended bis-triazole linkers and complex carbohydrate conjugates[1].

However, the unique reactivity of the 1,3-dioxane-4,6-dione ring combined with terminal alkynes presents specific purification challenges. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery during your experiments.

Part 1: Mechanistic Insights & Degradation Pathways

Meldrum's acid derivatives are notoriously sensitive to thermal stress and hydrolytic conditions. The core challenge in recrystallizing 5,5-dipropargyl Meldrum's acid lies in balancing solubility with thermal stability. Exceeding 70–80 °C induces a cycloreversion reaction. This thermal degradation expels acetone and carbon dioxide to form a highly reactive ketene intermediate, which rapidly polymerizes into complex, dark-colored oligomers[2].

Mechanism A 5,5-Dipropargyl Meldrum's Acid B Thermal Stress (> 80°C) A->B C Cycloreversion (Ring Opening) B->C D Ketene Intermediate + Acetone + CO₂ C->D

Figure 1: Thermal degradation pathway of Meldrum's acid derivatives via cycloreversion.

Part 2: Troubleshooting Guide & FAQs

Q1: My crude product is a dark oil instead of a solid. How do I induce crystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above the melting point of the impure mixture, or when high levels of residual reaction solvents (like DMF) suppress the melting point. Causality & Solution: Perform a rigorous aqueous workup to remove residual DMF. If oiling persists during recrystallization, your cooling profile is too rapid. Dissolve the oil in a minimum volume of Ethyl Acetate (EtOAc) at 50 °C, then add Hexanes dropwise until slight turbidity appears. Add a seed crystal to bypass the supersaturation threshold, and cool very slowly to room temperature before utilizing an ice bath.

Q2: Why does my product turn yellow or brown during recrystallization? A2: Discoloration is a primary indicator of thermal degradation (decarboxylation) or trace transition metal contamination[1][2]. Causality & Solution: You are likely heating the solvent too aggressively. Never boil the solvent when working with Meldrum's acid derivatives. Maintain the dissolution temperature strictly below 60 °C. If the crude is already discolored, pass the warm solution through a short silica gel or activated carbon plug prior to adding the anti-solvent.

Q3: How do I prevent hydrolysis of the Meldrum's acid ring during the initial workup? A3: The 1,3-dioxane-4,6-dione ring is a cyclic diester and is highly sensitive to strong bases and extended exposure to water, which cause it to open into a malonic acid derivative. Causality & Solution: Quench the initial dialkylation reaction with cold water and extract immediately. Avoid washing the organic layer with strong bases (e.g., NaOH or KOH); use saturated NaHCO₃ or brine instead. Dry the organic layer thoroughly with anhydrous Na₂SO₄ before concentrating.

Q4: My yield drops significantly post-recrystallization. How can I improve recovery? A4: Yield loss is typically due to using a solvent system that is too polar, or failing to reach the optimal cloud point before cooling. Causality & Solution: Switch to a binary anti-solvent system. While ethanol is sometimes used for stable coumarin-Meldrum's derivatives[3], 5,5-dipropargyl Meldrum's acid is best recrystallized using an EtOAc/Hexanes system. This allows for dissolution at lower temperatures, minimizing thermal degradation while maximizing the thermodynamic driving force for precipitation.

Part 3: Quantitative Data on Solvent Systems

Selecting the correct solvent system is critical for balancing purity and recovery. Below is a comparison of common recrystallization systems for dialkylated Meldrum's acid derivatives.

Solvent SystemDissolution Temp (°C)Cooling ProfileExpected RecoveryPurity (NMR)Remarks
Ethyl Acetate / Hexanes 50–60Slow (Ambient to 0°C)75–85%>98%Optimal. Yields highly pure, well-defined crystals.
Ethyl Acetate / Hexanes 50–60Fast (Ice bath)85–90%>95%Prone to oiling out and trapping impurities.
Ethanol (Absolute) 65–70Slow (Ambient to 0°C)60–70%>96%Higher risk of thermal degradation and transesterification.
Dichloromethane / Pentane 35–40Fast (Ice bath)80–85%>95%Good for highly heat-sensitive batches, but lower scalability.

Part 4: Validated Step-by-Step Recrystallization Protocol

This protocol is a self-validating system: visual cues (turbidity, color) dictate the progression of the workflow, ensuring high-fidelity results.

Workflow Crude Crude 5,5-Dipropargyl Meldrum's Acid Dissolve Dissolution (EtOAc, < 60°C) Crude->Dissolve Add minimal solvent Filter Hot Filtration (Silica/Carbon Plug) Dissolve->Filter If discolored/turbid Antisolvent Anti-Solvent Addition (Hexanes, Dropwise) Dissolve->Antisolvent If clear Filter->Antisolvent Cooling Controlled Cooling (25°C to 0°C) Antisolvent->Cooling Induce nucleation Harvest Vacuum Filtration & Cold Wash Cooling->Harvest Crystal growth Pure Pure Crystals (> 98% Purity) Harvest->Pure High-vacuum drying

Figure 2: Optimized recrystallization workflow for maximum yield and purity.

Step 1: Minimal Solvent Dissolution
  • Transfer the crude 5,5-dipropargyl Meldrum's acid to a round-bottom flask equipped with a magnetic stir bar.

  • Suspend the solid in a minimum volume of anhydrous EtOAc (approximately 2–3 mL per gram of crude).

  • Heat the suspension gently in a water bath strictly maintained between 50 °C and 60 °C . Caution: Do not exceed 60 °C to prevent cycloreversion.

  • Stir until complete dissolution is achieved.

Step 2: Clarification (Conditional)
  • If the solution is dark yellow or brown, trace degradation or transition metal impurities are present[1].

  • Pass the warm solution through a pre-warmed fritted funnel containing a 1 cm pad of silica gel. Rinse with 1–2 mL of warm EtOAc.

Step 3: Anti-Solvent Addition & Nucleation
  • Remove the flask from the water bath and place it on a stir plate at room temperature.

  • While stirring vigorously, add anhydrous Hexanes dropwise.

  • Stop the addition the exact moment the solution becomes persistently turbid (the cloud point).

  • Add 1–2 drops of EtOAc just until the solution clears again. (Pro-tip: Add a seed crystal at this stage to promote controlled nucleation).

Step 4: Controlled Crystal Growth
  • Allow the solution to cool undisturbed to room temperature (20–25 °C) over 1–2 hours. Rapid cooling will trap impurities.

  • Once a substantial crystal bed has formed, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize thermodynamic yield.

Step 5: Harvesting & Drying
  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold Hexanes (approx. 1 mL per gram of product) to remove residual mother liquor.

  • Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 4–6 hours. Do not use a heated vacuum oven.

References

  • Synthesis of 1,2,3-triazole-linked galactohybrids and their inhibitory activities on galectins. ARKIVOC (arkat-usa.org). Available at:[1]

  • SYNTHESIS OF DISACCHARIDES WITH EXTENDED BIS-AZOLE LINKERS. 16th European Carbohydrate Symposium (glyco.ac.ru). Available at:

  • C-alkylation of Meldrum's acid using triphenyl phosphine and N-bromosuccinimide. ResearchGate. Available at:[2]

  • Potassium Phosphate Catalyzed Efficient Synthesis of 3-Carboxycoumarins. ResearchGate. Available at:[3]

Sources

Troubleshooting

Reducing mono-propargylated impurities in Meldrum's acid dialkylation reactions

Technical Support Center: Dialkylation of Meldrum's Acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Meldrum's acid (2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dialkylation of Meldrum's Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) for C,C-dialkylation reactions, specifically with propargyl halides. Our goal is to provide in-depth troubleshooting advice and practical protocols to help you minimize the formation of mono-propargylated impurities and maximize the yield of your desired di-substituted product.

Introduction: The Challenge of Complete Dialkylation

Meldrum's acid is a highly valuable reagent in organic synthesis due to the high acidity of its C5 methylene protons (pKa ≈ 4.97), making it an excellent nucleophile for alkylation reactions.[1][2][3][4][5] This reactivity allows for the straightforward introduction of two alkyl groups, creating a quaternary carbon center that serves as a versatile synthetic intermediate.

However, achieving selective and high-yielding C,C-dialkylation can be challenging. The reaction proceeds in a stepwise manner, and isolating the mono-alkylated intermediate is often difficult. A common issue is the incomplete reaction, resulting in a mixture of the starting material, the mono-propargylated intermediate, and the desired di-propargylated product. This guide will address the key factors that influence this equilibrium and provide strategies to drive the reaction to completion.

Troubleshooting Guide: Minimizing Mono-propargylated Impurities

This section is formatted as a series of questions and answers to directly address common problems encountered during the dialkylation of Meldrum's acid with propargyl halides.

Q1: I'm observing a significant amount of mono-propargylated product in my final reaction mixture. What are the most likely causes?

A1: The presence of a substantial mono-propargylated impurity typically points to one or more of the following factors: insufficient equivalents of the electrophile or base, suboptimal reaction conditions (temperature, time), or an inappropriate choice of base or solvent.

The dialkylation occurs in two sequential steps:

  • Deprotonation of Meldrum's acid to form an enolate.

  • Nucleophilic attack of the enolate on the propargyl halide to form the mono-propargylated product.

  • Deprotonation of the mono-propargylated intermediate.

  • Nucleophilic attack on a second molecule of the propargyl halide to form the di-propargylated product.

If any of these steps are slow or incomplete, the reaction will stall at the mono-alkylated stage. The second deprotonation is often slower than the first due to increased steric hindrance and a slightly higher pKa of the mono-substituted Meldrum's acid.

Q2: How does my choice of base impact the mono- to di-alkylation ratio?

A2: The choice of base is critical. The base must be strong enough to fully deprotonate both Meldrum's acid and the mono-propargylated intermediate. Weaker bases or an insufficient amount of a strong base will lead to an equilibrium that favors the mono-alkylated species.

BaseSolventTypical ConditionsAdvantages & Disadvantages
Potassium Carbonate (K₂CO₃) DMF or AcetoneRoom Temp to 50°CAdvantages: Inexpensive, easy to handle. Disadvantages: Heterogeneous reaction can lead to slower reaction rates. Requires an efficient solvent like DMF to be effective.[1][6]
Sodium Hydride (NaH) THF or DMF0°C to Room TempAdvantages: Strong, irreversible deprotonation drives the reaction forward. Disadvantages: Highly reactive, requires anhydrous conditions and careful handling.
Triethylamine (TEA) DMSO or CH₂Cl₂Room TempAdvantages: Soluble organic base, easy to remove during workup. Disadvantages: May not be strong enough for complete deprotonation of the mono-alkylated intermediate, leading to higher levels of impurity.[1]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) THF or CH₂Cl₂Room TempAdvantages: Strong, non-nucleophilic organic base. Disadvantages: Can be more expensive.

Recommendation: For robust and complete dialkylation, a strong base like potassium carbonate in DMF or sodium hydride in THF is often preferred. Ensure at least 2.2 equivalents of base are used to account for both acidic protons and any potential side reactions.

Q3: Can the order of addition or stoichiometry of reagents help minimize the mono-propargylated impurity?

A3: Absolutely. The stoichiometry and order of addition are key parameters to control.

  • Stoichiometry: To drive the reaction towards the di-substituted product, it is crucial to use a slight excess of both the base and the propargyl halide. A common starting point is:

    • Meldrum's Acid: 1.0 equivalent

    • Propargyl Bromide/Chloride: 2.2 - 2.5 equivalents

    • Base (e.g., K₂CO₃): 2.2 - 2.5 equivalents

  • Order of Addition: The preferred method is to first generate the dianion of Meldrum's acid before adding the electrophile. This can be achieved by adding the base to a solution of Meldrum's acid and stirring for a period before the slow, dropwise addition of the propargyl halide. This ensures that once a mono-propargylation event occurs, there is ample base present to immediately deprotonate the intermediate, making it ready for the second alkylation.

G cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Alkylation MA Meldrum's Acid Base 2.2 eq. Base MA->Base Add Base Dianion Dianion Intermediate Base->Dianion Stir to form Propargyl 2.2 eq. Propargyl Halide Dianion->Propargyl Slowly Add Electrophile Dipropargyl Dipropargylated Product Propargyl->Dipropargyl Reaction

Caption: Recommended reaction workflow for minimizing mono-propargylated impurities.

Q4: What are the best purification techniques to separate the di-propargylated product from the mono-propargylated impurity?

A4: If the reaction does not go to completion, separation can be challenging due to the similar polarities of the mono- and di-substituted products.

  • Recrystallization: This is often the most effective method. Since the di-propargylated product is generally less polar and more symmetric than the mono-propargylated version, it may have a lower solubility in certain solvent systems. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]

  • Column Chromatography: While possible, baseline separation on silica gel can be difficult. The use of a less polar solvent system (e.g., low percentages of ethyl acetate in hexanes) and a long column can improve separation. It is advisable to run a TLC first to determine an optimal solvent system.

  • Acid-Base Extraction: The mono-propargylated product still has one acidic proton. It is sometimes possible to perform a careful extraction with a weak aqueous base (e.g., dilute NaHCO₃) to selectively remove the mono-propargylated species into the aqueous layer. However, this can be complicated by the potential for hydrolysis of the Meldrum's acid ring.

Frequently Asked Questions (FAQs)

Q: What is the typical reaction time and temperature for this dialkylation? A: This is highly dependent on the specific reagents used. For K₂CO₃ in DMF, stirring overnight at room temperature to 50°C is common. For stronger bases like NaH in THF, the reaction is often faster and can be run at 0°C to room temperature for a few hours. Monitoring the reaction by TLC is always recommended.

Q: I am seeing some O-alkylation products. How can I avoid this? A: While C-alkylation is generally favored for Meldrum's acid, O-alkylation can occur under certain conditions.[1][8] To favor C-alkylation, use a less polar, aprotic solvent (like THF or DMF) and a counter-ion for the base that promotes C-alkylation (K⁺ is generally better than Na⁺). Harder electrophiles are also more prone to O-alkylation.

Q: Can I use propargyl alcohol directly for the alkylation? A: Direct alkylation with alcohols is not standard for this type of reaction. It would require activation of the alcohol, for example, under Mitsunobu conditions.[8] However, this can also lead to a mixture of C- and O-alkylation products and is generally more complex than using a propargyl halide.[8]

Experimental Protocols

Protocol 1: General Procedure for Dipropargylation using K₂CO₃/DMF
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Meldrum's acid (1.0 eq.).

  • Add anhydrous DMF to create a 0.5 M solution.

  • Add finely ground, anhydrous potassium carbonate (2.5 eq.).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Slowly add propargyl bromide (2.5 eq.) via syringe over 30 minutes.

  • Heat the reaction mixture to 50°C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Caption: Step-by-step workflow for the dipropargylation of Meldrum's acid.

References

  • Snyder, C. A., Selegue, J. P., Dosunmu, E., Tice, N. C., & Parkin, S. (2003). C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. The Journal of Organic Chemistry, 68(19), 7455–7459. [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Fraser-Reid, B., et al. (2005). The Catalytic Intramolecular Friedel−Crafts Acylation of Meldrum's Acid Derivatives. The Journal of Organic Chemistry, 70(4), 1184–1195. [Link]

  • Chen, C., & Lu, Y. (2005). Mitsunobu C-Alkylation of Meldrum's Acids. The Journal of Organic Chemistry, 70(12), 4975–4978. [Link]

  • Gunjal Industries. (2025, November 8). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]

  • Smith, A. B. (2018). Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. [Link]

  • Fallis, A. G., et al. (2008). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. [Link]

  • Molnar, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735. [Link]

  • Chen, B. C. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529-597. [Link]

  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345-358. [Link]

  • Google Patents. (1986).
  • Oikawa, Y., et al. (1988). Benzenebutanoic acid, β-oxo-, methyl ester. Organic Syntheses, 67, 93. [Link]

  • Ohwada, T., et al. (2004). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry, 69(13), 4479–4486. [Link]

  • ResearchGate. (n.d.). Meldrum's acid. Retrieved from [Link]

  • No Added Chemicals. (2011, June 25). Meldrum's acid. [Link]

Sources

Optimization

Minimizing side reactions during the thermal activation of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Technical Support Center: Thermal Activation of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione Welcome to the technical support guide for the thermal activation of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Activation of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

Welcome to the technical support guide for the thermal activation of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals minimize side reactions and achieve optimal outcomes.

Fundamental Principles: Understanding the Reaction

The target molecule is a disubstituted derivative of Meldrum's acid. The thermal activation of such compounds is a well-established method for generating highly reactive ketene intermediates.[1] The process involves a retro-hetero-Diels-Alder reaction, where the 1,3-dioxane-4,6-dione ring fragments, eliminating acetone and carbon dioxide to yield a dipropargyl-substituted ketene.

This ketene is the desired reactive intermediate, designed to undergo subsequent intramolecular reactions, such as a [2+2] cycloaddition, to form novel cyclic structures.[2][3] However, the high reactivity of both the ketene and the pendant propargyl (alkyne) groups creates a competitive environment where undesirable side reactions can dominate if conditions are not precisely controlled.

Key Reactive Species & Potential Side Reactions:
  • Dipropargyl Ketene (Desired Intermediate): Highly electrophilic and prone to intramolecular cyclization.

  • Propargyl Groups (Alkynes): The terminal alkyne protons are acidic (pKa ≈ 25) and can be deprotonated under basic conditions.[4] In the presence of trace metals (e.g., copper) and oxygen, they can undergo oxidative homocoupling (Glaser coupling).[4] At high temperatures, they are also susceptible to radical-initiated or thermally-induced polymerization.[5][6]

  • Side Reactions:

    • Intermolecular Polymerization: The ketene can react with the alkyne groups of another molecule, leading to oligomers or insoluble polymers.

    • Uncontrolled Radical Polymerization: Initiated by heat or impurities, leading to a complex mixture of products.

    • Reaction with Nucleophiles: The ketene readily reacts with trace water, alcohols, or amines, leading to the formation of carboxylic acids, esters, or amides, respectively.[7]

The primary goal of any experimental protocol is to favor the intramolecular pathway by controlling temperature, concentration, and the chemical environment.

Visualizing the Reaction Pathways

The following diagram illustrates the desired thermal activation pathway versus the major side reactions.

cluster_0 Reaction Conditions cluster_1 Primary Intermediate cluster_2 Reaction Outcomes Starting Material 5,5-Dipropargyl Meldrum's Acid Ketene Dipropargyl Ketene Intermediate Starting Material->Ketene Thermal Activation (Δ) - Acetone - CO2 Side3 Decomposition (Uncontrolled) Starting Material->Side3 Excessive Heat Desired Intramolecular Cyclized Product Ketene->Desired High Dilution, Optimized Temp. Side1 Insoluble Polymer (Intermolecular Reaction) Ketene->Side1 High Concentration Side2 Hydrolysis Product (Reaction with H2O) Ketene->Side2 Trace H2O Present

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione via HPLC-MS

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison for validating the purity of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione, a bespoke derivative of Meldrum's acid, utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the causality behind experimental choices, present a detailed analytical protocol, and objectively compare its performance with alternative methodologies, supported by experimental data and authoritative references.

The Critical Role of Purity in Drug Discovery and Development

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione, as a functionalized Meldrum's acid derivative, holds potential as a versatile building block in organic synthesis. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to misleading biological assay results, altered pharmacokinetic profiles, and unforeseen toxicity. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental aspect of its scientific and potential therapeutic value.

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile small molecules like our target compound.[1][2][3] Its high resolution, sensitivity, and the ability to provide molecular weight information make it exceptionally well-suited for separating and identifying the main component from its potential impurities.[4][5]

The Logic Behind Method Development: A Self-Validating System

The choice of analytical parameters is dictated by the physicochemical properties of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione. As a derivative of Meldrum's acid, it is a non-volatile solid, making it unsuitable for Gas Chromatography (GC) without derivatization, which can introduce its own set of impurities and complications.[1][6] The molecule possesses a moderate polarity and lacks a strong chromophore for straightforward UV detection at high sensitivity, making mass spectrometric detection indispensable.

A reversed-phase HPLC method is the logical choice, utilizing a nonpolar stationary phase and a polar mobile phase. This is because the two propargyl groups impart a significant degree of hydrophobicity to the molecule, allowing for good retention and separation on a C18 column. Electrospray Ionization (ESI) is the preferred ionization technique as it is a "soft" ionization method that minimizes fragmentation of the parent molecule, providing a clear molecular ion peak for confirmation of identity.[7]

Experimental Protocol: Validating Purity with HPLC-MS

This protocol outlines a detailed, step-by-step methodology for the purity analysis of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione.

1. Instrumentation and Reagents:

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent)

  • Single quadrupole or tandem mass spectrometer with an ESI source (e.g., Agilent 6120 or equivalent)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione sample

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione sample.

  • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL for analysis.

3. HPLC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Range: m/z 100-500

5. Data Analysis and Purity Calculation:

  • Integrate the peak area of the main component and all detected impurities in the total ion chromatogram (TIC).

  • Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Anticipated Impurities and Their Detection

The synthesis of 5,5-disubstituted Meldrum's acid derivatives often proceeds via a Knoevenagel condensation or similar alkylation reactions.[7] Potential impurities could include:

  • Unreacted Meldrum's acid: This would likely elute earlier than the product due to its higher polarity.

  • Unreacted propargylating agent: The identity and properties of this would depend on the specific synthetic route.

  • Mono-propargylated Meldrum's acid: An intermediate in the synthesis.

  • By-products from side reactions: These could include decomposition products of Meldrum's acid or self-condensation products of the reactants.

The developed HPLC-MS method is designed to separate these potential impurities based on their differing polarities. The mass spectrometer will aid in their tentative identification by providing their molecular weights. For definitive structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) would be employed to induce fragmentation and obtain structural information.[8][9][10]

Comparative Analysis with Alternative Techniques

While HPLC-MS is the recommended method, other analytical techniques can provide complementary information or serve as alternatives in specific contexts.

FeatureHPLC-MSQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.[11]Separation based on volatility and boiling point, detection by mass-to-charge ratio.[1][12]
Suitability for Analyte Excellent for non-volatile, thermally labile compounds.[3]Excellent for soluble compounds with unique proton signals.Poor, requires derivatization for non-volatile compounds, which can introduce errors.[2]
Sensitivity High (ng to pg level).Moderate (mg to µg level).[13]High for volatile compounds.
Quantitative Accuracy High, requires a reference standard for absolute quantification.High, can provide absolute purity without a specific reference standard of the analyte.[14]High for volatile compounds.
Impurity Identification Excellent, provides molecular weight and structural information (with MS/MS).[8]Good for known impurities with distinct signals, challenging for unknown or low-level impurities.Excellent for volatile impurities.
Throughput Moderate.Low to moderate.High for simple mixtures.
Cost & Complexity High.High.Moderate.
In-depth Comparison

Quantitative NMR (qNMR): A Powerful Orthogonal Technique

Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct advantage in its ability to determine purity without the need for a specific reference standard of the analyte.[11] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[14] This makes qNMR an excellent orthogonal technique to validate the results obtained by HPLC-MS. However, it is generally less sensitive than HPLC-MS and may not detect impurities present at very low levels. Furthermore, peak overlap in the NMR spectrum can complicate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Limited Applicability

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds.[12] However, 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a non-volatile solid and is likely to decompose at the high temperatures required for GC analysis. While derivatization could make it amenable to GC, this additional step can be complex, incomplete, and introduce new impurities, compromising the accuracy of the purity assessment.[1] Therefore, GC-MS is not a recommended primary technique for this compound.

Visualizing the Workflow

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate ionize ESI Source separate->ionize detect Mass Spectrometer ionize->detect chromatogram Obtain Total Ion Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Sources

Comparative

A Comparative Guide to the Thermal Stability of 5,5-Dipropargyl and 5,5-Diallyl Meldrum's Acid

Introduction Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a uniquely versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons (pKa of 4.97) and its utility as a precur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a uniquely versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons (pKa of 4.97) and its utility as a precursor for a vast array of heterocyclic and acyclic compounds.[1][2] Its derivatives, particularly those substituted at the C-5 position, serve as critical intermediates in the synthesis of complex molecules and functional materials.[3][4]

The thermal decomposition of 5,5-disubstituted Meldrum's acids is a well-established synthetic route to highly reactive ketene intermediates, which can be trapped in situ for various transformations.[5][6] This guide provides a detailed comparative analysis of the thermal stability of two such derivatives: 5,5-dipropargyl Meldrum's acid and 5,5-diallyl Meldrum's acid. While direct, side-by-side experimental data for these specific compounds is not extensively documented in publicly available literature, this guide will offer a robust theoretical comparison grounded in fundamental chemical principles and supported by data from related systems. We will explore the intrinsic properties of the propargyl and allyl functionalities and their likely influence on the decomposition pathways and overall thermal resilience of the parent molecules. Furthermore, we will provide detailed, standardized protocols for researchers to conduct their own empirical investigations using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Molecular Structures and Synthetic Overview

The functional groups at the C-5 position are pivotal in determining the chemical and thermal behavior of Meldrum's acid derivatives. The structures of 5,5-dipropargyl Meldrum's acid and 5,5-diallyl Meldrum's acid are distinguished by the presence of terminal alkyne and alkene functionalities, respectively.

Caption: Molecular Structures of the Compared Meldrum's Acid Derivatives.

These compounds are typically synthesized via the alkylation of Meldrum's acid with the corresponding allyl or propargyl halides.[7] The high acidity of the C-5 protons facilitates deprotonation with a mild base, followed by nucleophilic substitution on the alkyl halide. To achieve disubstitution, the process is repeated.

Core Thermal Decomposition Pathway

The primary thermal decomposition route for 5,5-disubstituted Meldrum's acids involves a retro-ene type reaction or a concerted cycloreversion. This process leads to the elimination of acetone and carbon dioxide, generating a disubstituted ketene. This transformation is generally understood to occur at elevated temperatures, often exceeding 150-200 °C.[8][9]

G MeldrumsAcid 5,5-Disubstituted Meldrum's Acid TransitionState Transition State MeldrumsAcid->TransitionState Heat (Δ) Products Acetone + CO2 TransitionState->Products Elimination Ketene Disubstituted Ketene Intermediate TransitionState->Ketene Formation

Caption: Generalized Thermal Decomposition Pathway.

Comparative Analysis of Thermal Stability

The relative thermal stability of 5,5-dipropargyl versus 5,5-diallyl Meldrum's acid will be dictated by the influence of the C-5 substituents on the kinetics of the decomposition pathway.

Feature5,5-Diallyl Meldrum's Acid5,5-Dipropargyl Meldrum's AcidRationale
Expected Onset of Decomposition (TGA) Potentially LowerPotentially HigherThe allyl group can participate in intramolecular ene reactions or other rearrangements at lower temperatures, potentially initiating decomposition earlier. The propargyl group is generally more stable to such unimolecular rearrangements under similar conditions.
Potential for Side Reactions HighModerate to HighAllyl: Prone to intramolecular ene reactions and radical-mediated polymerization of the allyl groups. Propargyl: The terminal alkyne can undergo various thermal reactions, including cyclization, trimerization, or Bergman cyclization at very high temperatures, though these may occur at temperatures above the primary decomposition.
Nature of Residue Likely to be higher char yield if polymerization occurs.Dependent on the specific high-temperature reactions of the alkyne.Cross-linking and polymerization reactions, more readily accessible for the allyl groups, tend to increase the amount of carbonaceous residue at the end of a TGA experiment.

Expertise & Experience Insights:

  • Allyl Group Reactivity: The allyl group's C-H bonds alpha to the double bond are relatively weak and susceptible to abstraction, which can initiate radical chain reactions. Furthermore, the double bond itself is a reactive site for intramolecular cyclizations. This inherent reactivity suggests that 5,5-diallyl Meldrum's acid may have more accessible, lower-energy decomposition pathways available, leading to a lower overall thermal stability.

  • Propargyl Group Stability: The C-H bond of a terminal alkyne is more acidic and generally less prone to homolytic cleavage than an allylic C-H bond. While alkynes are reactive, their thermal rearrangements often require higher activation energies or the presence of specific catalysts. Therefore, one can hypothesize that the decomposition of 5,5-dipropargyl Meldrum's acid would be more likely to proceed cleanly through the primary ketene formation pathway without being preceded by substituent-driven side reactions at lower temperatures.

Standardized Protocols for Experimental Verification

To empirically determine the thermal stability of these compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the preferred methods.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to measure the change in mass of a sample as a function of temperature.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard material with a known decomposition profile, such as calcium oxalate, is recommended.

  • Sample Preparation: Place 5-10 mg of the sample (5,5-dipropargyl or 5,5-diallyl Meldrum's acid) into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (99.999%)

    • Flow Rate: 50-100 mL/min

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of decomposition (Tpeak) from the first derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step.

    • Measure the final residual mass at 600 °C.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting and decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen

    • Flow Rate: 30-50 mL/min

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.[10]

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting points.

    • Identify exothermic peaks, which may correspond to decomposition, crystallization, or polymerization.

    • Integrate the area under the peaks to determine the enthalpy of transitions (ΔH).

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Weigh 5-10 mg of Compound Pan Place in TGA/DSC Pan Sample->Pan Instrument Load into TGA/DSC Pan->Instrument Program Apply Temperature Program (e.g., 10 °C/min under N2) Instrument->Program TGA_Data TGA: T-onset, T-peak, % Mass Loss Program->TGA_Data DSC_Data DSC: Melting Point, Decomposition Exotherm Program->DSC_Data Compare Compare Thermal Profiles TGA_Data->Compare DSC_Data->Compare

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

An in-depth, authoritative guide designed for researchers, application scientists, and drug development professionals handling 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (commonly known as MA-diyne or diproparg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, authoritative guide designed for researchers, application scientists, and drug development professionals handling 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (commonly known as MA-diyne or dipropargyl Meldrum's acid).

This document synthesizes physicochemical data, causal hazard analysis, and field-proven laboratory protocols to ensure uncompromising safety and experimental integrity.

Chemical Context & Mechanistic Vulnerabilities

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione (CAS: 145544-03-2) is a highly specialized biorthogonal probe[1]. It is primarily utilized in drug development and osteoarthritis research to detect protein lysine malonylation via Click Chemistry (CuAAC)[2], and as a precursor in ruthenium-catalyzed cyclotrimerization reactions[3].

To design an effective safety and operational plan, we must first understand the molecule's structural causality:

  • The Terminal Alkynes (Propargyl Groups): The presence of two terminal alkynes makes this molecule highly reactive. While stable under standard conditions, terminal alkynes can form highly explosive, shock-sensitive metal acetylides upon direct, concentrated contact with heavy metals (e.g., Copper, Silver).

  • The Labile Lactone Core: The 1,3-dioxane-4,6-dione ring (Meldrum's acid derivative) is highly susceptible to hydrolysis and ring-opening[2]. Exposure to strong bases, polar protic environments, or even the mild acidity of standard silica gel (SiO₂) during purification can destroy the probe's cyclic structure, neutralizing its cellular permeability and labeling efficiency.

Quantitative Data & Hazard Mitigation
Property / CharacteristicValue / DataOperational & Safety Implication
CAS Number 145544-03-2[1]Use for exact inventory tracking and SDS retrieval.
Molecular Formula C₁₂H₁₂O₄[1]High carbon-to-oxygen ratio with multiple alkynes indicates high localized energy.
Molecular Weight 220.22 g/mol Required for precise molarity calculations in metabolic labeling.
Melting Point 135.00°C - 137.00°C[4]Solid at room temperature. Presents a fine dust/particulate inhalation hazard.
Mass Spectrometry (MS) No M+ peak (220.07)[2]Analytical Quirk: Labile lactone fragments easily. Validate via fragments: 192.04, 148.05, 92.06[2].

Personal Protective Equipment (PPE) Framework

Do not treat MA-diyne as a generic organic solid. The following PPE framework is dictated by its specific alkyne-rich and particulate nature:

  • Respiratory Protection: Because the compound is a solid with a melting point of 135-137°C[4], weighing and transfer operations pose a dust inhalation risk. All handling of the dry powder must be performed inside a Class II biological safety cabinet or a chemical fume hood. If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Hand Protection: Nitrile gloves (minimum 4-mil thickness) provide sufficient protection against the dry powder. Causality Note: When transitioning to the CuAAC click chemistry phase, double-gloving is strictly required. This prevents accidental dermal exposure to the copper catalysts, which could inadvertently react with trace MA-diyne on the outer glove to form unstable acetylides.

  • Eye Protection: ANSI Z87.1 tight-fitting safety goggles are required to prevent micro-particulate ocular irritation. Standard safety glasses are insufficient for fine powders.

  • Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex) is highly recommended. The dual propargyl groups increase the molecule's energy content, making it potentially reactive under high heat or friction.

Hazard Root MA-diyne (Dipropargyl Meldrum's Acid) Path1 Exposure to Heavy Metals (Cu, Ag) Root->Path1 Path2 Exposure to Strong Bases / Silica Root->Path2 Path3 High Heat / Friction Root->Path3 Haz1 Metal Acetylide Formation (Explosion Risk) Path1->Haz1 Haz2 Lactone Ring Opening (Loss of Activity) Path2->Haz2 Haz3 Exothermic Decomposition Path3->Haz3

Fig 1. Causal hazard pathways for MA-diyne highlighting structural vulnerabilities.

Operational Plan & Experimental Protocols

The following protocol outlines the safe, step-by-step methodology for utilizing MA-diyne as a biorthogonal probe for protein lysine malonylation, ensuring both safety and experimental self-validation[2].

Phase 1: Reagent Preparation & Validation
  • Weighing: Using a static-free, non-metallic spatula (Teflon or ceramic), weigh the MA-diyne powder inside a fume hood. Avoid metal spatulas to eliminate any theoretical risk of localized friction/metal reactivity.

  • Dissolution: Dissolve the solid in anhydrous DMF (Dimethylformamide) under an inert atmosphere (Nitrogen or Argon) to create a concentrated stock solution.

  • Validation (Self-Validating Step): Do not expect a parent peak (M+ 220.07) during mass spectrometry (MS) quality control. The lactone structure is highly labile. Confirm purity by identifying the expected fragmentation pattern: 192.04, 148.05, 92.06, and 203.28 m/z[2].

Phase 2: Metabolic Labeling (In Vitro)
  • Dosing: Introduce the MA-diyne stock solution into the cell culture media (e.g., primary chondrocytes) at an optimal concentration of 50 μM to 100 μM[2].

  • Incubation: Incubate for 0 to 12 hours. The cyclic structure of MA-diyne stabilizes its carboxylate groups, allowing for excellent cellular uptake without the need for acetoxymethyl (AM) masking groups[2].

  • Harvesting: Wash cells thoroughly with cold PBS to remove unreacted probe, then lyse the cells to extract the malonylated proteins.

Phase 3: CuAAC Click Chemistry & Resolution

Critical Safety Intervention: Copper (I) must be handled carefully in the presence of terminal alkynes.

  • Reaction Assembly: To the protein lysate, add the azide-functionalized fluorophore reporter.

  • Catalyst Addition: Add the Cu(I) catalyst last , and only to the dilute biological mixture. Never mix concentrated MA-diyne directly with concentrated copper salts.

  • Resolution: Resolve the clicked proteins on an SDS-PAGE gel.

  • Imaging: Scan the gel using an in-gel IR fluorescence imager to quantify dose-dependent malonylation[2].

Workflow N1 MA-diyne Preparation N2 Metabolic Labeling N1->N2 50-100 μM N3 Cell Lysis & Extraction N2->N3 Harvest N4 CuAAC Click Reaction N3->N4 Cu(I) Catalyst N5 SDS-PAGE & Imaging N4->N5 Resolve

Fig 2. Step-by-step biorthogonal workflow utilizing MA-diyne for protein malonylation detection.

Disposal and Spill Management

Improper disposal of MA-diyne can lead to dangerous downstream reactions in waste carboys.

  • Spill Response: Do NOT sweep dry. Dry sweeping aerosolizes the powder and creates friction. Gently dampen the powder with an inert, non-basic solvent (such as isopropanol) to suppress dust, then wipe it up using absorbent pads. Place the pads in a sealed, labeled hazardous waste container.

  • Liquid Waste Segregation: Post-reaction mixtures containing MA-diyne and Copper (from the CuAAC reaction) must be kept highly dilute and quenched. Never combine MA-diyne stock solutions or highly concentrated unreacted probe with heavy metal waste streams (Cu, Ag, Hg). Over time, concentrated mixtures can precipitate shock-sensitive metal acetylides in the waste carboy.

  • Solid Waste: Dispose of empty vials, contaminated gloves, and spatulas as solid hazardous organic waste in accordance with local institutional environmental health and safety (EHS) guidelines.

References

  • A Click Chemistry-Based Biorthogonal Approach for the Detection and Identification of Protein Lysine Malonylation for Osteoarthritis Research . National Institutes of Health (PMC). Available at: [Link]

  • Scalable and Robust Synthesis of CpRu(MeCN) 3 PF 6 via Continuous Flow Photochemistry . ResearchGate. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.